Theaflavin 3

Antioxidant Free Radical Scavenging Oxidative Stress

Black tea polyphenol research often yields irreproducible results due to undefined theaflavin mixtures. Theaflavin 3 (TF3), the most galloylated theaflavin, provides structure-activity consistency with maximal potency across antioxidant, anti-inflammatory, and enzyme inhibition assays. • DXR inhibitor IC50 14.9 μM (non-competitive vs. DXP, uncompetitive vs. NADPH) • Superior rank order: TF3 > TF2A ≈ TF2B > TF1 in radical scavenging & enzyme inhibition • Validated in 3 in vivo inflammation models (collagen-induced arthritis, TPA ear edema, S. aureus Hla skin) • Highest BSA binding affinity for polyphenol bioavailability studies Supplied as ≥98% HPLC reference standard for reproducible pharmacology.

Molecular Formula C43H32O20
Molecular Weight 868.7 g/mol
Cat. No. B8070056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheaflavin 3
Molecular FormulaC43H32O20
Molecular Weight868.7 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
InChIInChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1
InChIKeyZEASWHWETFMWCV-ISBUVJFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theaflavin 3 (TF3) Procurement & Specification Baseline


Theaflavin 3 (also referred to as theaflavin-3,3'-digallate, TFDG, or TF3) is a dimeric polyphenolic flavonoid formed through the enzymatic oxidation of epicatechin gallate and epigallocatechin gallate during black tea fermentation [1]. It belongs to the theaflavin class of benzotropolone pigments and is distinguished from its structural analogs—theaflavin (TF1), theaflavin-3-gallate (TF2A), and theaflavin-3'-gallate (TF2B)—by the presence of two galloyl ester moieties at the C-3 and C-3' positions, conferring the highest molecular weight (868.7 g/mol) and most pronounced galloylation among the four major black tea theaflavins [2]. The compound is commercially available as a purified reference standard (typically ≥95% purity by HPLC) for use in antioxidant assays, antimicrobial screening, anti-inflammatory studies, and pharmacokinetic investigations, where precise compound identity is critical for reproducible results [3].

Selection Logic
Galloylation-dependent bioactivity profile mandates compound-specific sourcing for reproducible target engagement
Method Compatibility
Supports antioxidant screening, antimicrobial DXR pathway assays, and multi-model inflammation studies
Procurement Context
Standardized natural product probe for kinase and protein-binding investigations; distinct from undefined black tea mixtures

Why TF3 Cannot Be Substituted with Other Theaflavins


Procurement of a generic 'theaflavins mixture' or substitution of theaflavin 3 with simpler analogs (e.g., theaflavin (TF1) or theaflavin-3-gallate (TF2A)) introduces unacceptable variability in experimental outcomes due to galloylation-dependent bioactivity hierarchies. The number and position of galloyl ester moieties on the benzotropolone core directly modulate radical scavenging capacity, enzyme inhibition potency, protein binding affinity, and in vivo anti-inflammatory efficacy [1]. Specifically, TF3 (digallate) consistently outperforms mono-gallate (TF2A, TF2B) and non-gallate (TF1) analogs across multiple orthogonal assays, with the rank order of potency following galloylation degree: TF3 > TF2A ≈ TF2B > TF1 [2]. Consequently, studies employing undefined theaflavin mixtures risk confounding structure-activity interpretations and irreproducible pharmacology; only compound-specific sourcing enables valid cross-study comparisons and robust mechanism-of-action elucidation [3].

Analog Potency Shift Galloylation degree ranks TF3 > TF2 > TF1 in radical scavenging and enzyme inhibition; substituting simpler analogs may alter assay potency readouts.
Protein Binding Variance BSA binding affinity hierarchy (TF3 > TF2A > TF2B > TF1) differs across analogs, limiting direct substitution in pharmacokinetic profiling studies.
Mixture Ambiguity Research-grade theaflavin mixtures obscure structure-activity interpretation; only compound-specific sourcing ensures reproducible cross-study comparisons.

TF3 Quantitative Differentiation vs. Structural Analogs


Hydroxyl Radical Scavenging Superiority

In a direct comparative evaluation, theaflavin-3,3'-digallate (TF3) demonstrated superior hydroxyl radical-scavenging ability relative to theaflavin (TF1), theaflavin-3(3')-gallate (TF2), and the reference green tea catechin epigallocatechin gallate (EGCG). The rank order of potency was TF3 > TF2 > TF1 > EGCG [1]. Additionally, in the DPPH radical scavenging assay, the order was TF3 > TF2 > EGCG > TF1, further confirming that the digallate structure confers enhanced electron-donating capacity [1]. A subsequent chemiluminescence study corroborated that TF3 was 'the most positive' among four TF derivatives in scavenging hydrogen peroxide and hydroxyl radical [2].

Hydroxyl Scavenging
Head-to-head
Ranked 1st among TF1, TF2, TF3, and EGCG (TF3 > TF2 > TF1 > EGCG)
Supports selection for maximal radical-scavenging assay signal
DPPH rank order confirmed TF3 > TF2 > EGCG > TF1
Antioxidant Free Radical Scavenging Oxidative Stress

DXR Enzyme Inhibition Potency

Against the validated antimicrobial target 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), theaflavin-3,3'-digallate (TF3) exhibited an IC50 of 14.9 μM, representing the highest inhibitory potency among all four theaflavin derivatives tested. In contrast, the non-galloylated theaflavin (TF1) displayed an IC50 of 162.1 μM [1]. Kinetic analysis revealed that TF3 acts as a non-competitive inhibitor with respect to the substrate DXP and as an uncompetitive inhibitor with respect to the cofactor NADPH [1].

DXR Enzyme Inhibition
Head-to-head
IC50 = 14.9 μM (~10.9-fold higher potency than TF1)
Supports antimicrobial target-engagement assay context
Non-competitive vs. DXP; uncompetitive vs. NADPH
Antimicrobial Enzyme Inhibition DXR Target

Serum Albumin Binding Affinity

Fluorescence quenching experiments with bovine serum albumin (BSA) revealed that binding affinity increased with molecular weight and galloylation degree. The quenching effect followed the sequence TF3 > TF2A > TF2B > TF1, demonstrating the critical role of the galloyl moiety at the C-3 position for protein interaction [1]. Circular dichroism spectroscopy further showed that TF3 at high concentration could induce unfolding of the BSA secondary structure, an effect not observed to the same extent with less galloylated analogs [1].

Serum Albumin Binding
Head-to-head
Ranked 1st in BSA fluorescence quenching (TF3 > TF2A > TF2B > TF1)
Supports distinct PK profile interpretation for galloylated theaflavins
Binding induced secondary structure changes in BSA
Protein Binding Pharmacokinetics Bioavailability

In Vivo Anti-Inflammatory Activity

In a collagen-induced arthritis (CIA) mouse model, theaflavin-3,3'-digallate (TFDG) significantly reduced arthritis score and incidence, and suppressed synovial expression of IL-1β, TNF-α, and IL-6, as well as MMP-1, MMP-2, and MMP-3 [1]. In a separate TPA-induced mouse ear edema model, equimolar topical application of TF3 strongly inhibited edema formation and reduced IL-1β and IL-6 protein levels, with TFs also inhibiting arachidonic acid metabolism via COX and lipoxygenase pathways [2]. In a Staphylococcus aureus α-hemolysin (Hla)-induced inflammation model, co-administration of 50 μg/mL TF3 with 5.0 μg/mL Hla significantly attenuated pro-inflammatory cytokine secretion in mouse skin tissue [3].

In Vivo Anti-Inflammatory
Context-dependent
Reported arthritis score reduction and cytokine suppression in CIA, TPA, and Hla models
Supports multi-model inflammation response context
Class-level evidence across autoimmune, chemical, and toxin models
Anti-inflammatory Cytokine Suppression In Vivo Pharmacology

Enzymatic Synthesis & Scalable Production

A highly efficient tyrosinase-catalyzed synthesis method achieved maximum production exceeding 80% yield for theaflavin-3,3'-di-O-gallate (TF3) alongside other theaflavin derivatives [1]. The reaction employed mushroom tyrosinase with a pyrogallol-type/catechol-type catechin molar ratio greater than 3.0 at 40°C and pH 4.5–5.0. This enzymatic approach outperforms traditional extraction from black tea (where TF3 comprises only approximately 0.4 wt% of leaf material [2]) and provides a scalable route for obtaining high-purity TF3 for research and potential industrial applications.

Enzymatic Synthesis
Supporting evidence
Yield >80% via tyrosinase-catalyzed route
Supports scalable procurement context for research programs
Tyrosinase at 40°C, pH 4.5–5.0, catechin ratio >3.0
Synthesis Biocatalysis Process Chemistry

TF3 Validated Application Scenarios


Antioxidant Research: Hydroxyl Radical Scavenging

For studies requiring the most potent theaflavin-based scavenger of hydroxyl radicals and DPPH, TF3 is the optimal selection. Its rank-order superiority over TF1, TF2, and EGCG in head-to-head assays [1] ensures that observed antioxidant effects reflect maximal compound activity rather than suboptimal analog performance. This is particularly critical for oxidative damage protection studies in cellular models such as HPF-1 cells, where TF3 demonstrated protective effects that persisted even after compound washout, suggesting mechanisms beyond direct radical quenching [1].

Antimicrobial Discovery: DXR Target Engagement

In antibacterial drug discovery programs targeting the MEP terpenoid biosynthetic pathway, TF3 serves as a validated natural product inhibitor with a defined IC50 (14.9 μM) and established inhibition kinetics (non-competitive vs. DXP; uncompetitive vs. NADPH) [2]. Its >10-fold potency advantage over non-galloylated theaflavin makes it the preferred starting point for medicinal chemistry optimization and for use as a positive control in DXR inhibition screening cascades.

In Vivo Inflammation: Multi-Model Validation

TF3 has demonstrated reproducible anti-inflammatory efficacy in three mechanistically distinct in vivo models: collagen-induced arthritis (autoimmune), TPA-induced ear edema (chemical irritant), and S. aureus Hla-induced skin inflammation (bacterial toxin) [3]. This breadth of validation supports TF3's use as a reference compound for comparative efficacy studies of novel anti-inflammatory agents and for mechanistic investigations of NF-κB and MAPK pathway modulation.

Pharmacokinetics: Protein Binding Studies

TF3's highest BSA binding affinity among theaflavin derivatives [4] makes it the compound of choice for studies examining the relationship between galloylation degree and plasma protein binding. Its distinct interaction profile—including capacity to induce BSA secondary structure changes—provides a unique tool for investigating the molecular determinants of polyphenol bioavailability and tissue distribution [4].

Application
Selection Property
Validation Focus
Antioxidant Assay Research
Reported radical scavenging rank
Hydroxyl/DPPH endpoint review
Antimicrobial Screening
Enzyme inhibition potency context
MEP pathway target engagement
Inflammation Model Studies
Multi-model response context
NF-κB/MAPK pathway endpoints
Pharmacokinetic Profiling
Protein binding affinity review
Plasma protein interaction context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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